molecular formula C6H9N3 B1584563 Pyridine, 2-(1-methylhydrazino)- CAS No. 4231-74-7

Pyridine, 2-(1-methylhydrazino)-

Cat. No. B1584563
CAS RN: 4231-74-7
M. Wt: 123.16 g/mol
InChI Key: QLNFKVFUZHBVHT-UHFFFAOYSA-N
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Description

“Pyridine, 2-(1-methylhydrazino)-” is a chemical compound with the molecular formula C6H9N3 and a molecular weight of 123.16 . It is also known by its IUPAC name, 2-(1-methylhydrazino)pyridine .


Synthesis Analysis

The synthesis of 2-(1-methylhydrazino)pyridine involves the addition of Grignard reagents to pyridine N-oxides in THF at room temperature, followed by treatment with acetic anhydride at 120°C . This process yields 2-substituted pyridines. By exchanging acetic anhydride for DMF in the second step, 2-substituted pyridine N-oxides are obtained, enabling the synthesis of 2,6-disubstituted pyridines .


Molecular Structure Analysis

The molecular structure of 2-(1-methylhydrazino)pyridine consists of a pyridine ring with a 1-methylhydrazino group attached to the 2-position . The exact mass of the molecule is 123.079643 Da .


Chemical Reactions Analysis

2-(1-methylhydrazinyl)pyridine has been used as a bidentate directing group in cobalt-catalyzed C(sp2)–H alkenylation/annulation of benzoic hydrazides to form an isoquinoline backbone . This reaction shows a broad substrate scope with the products obtained in good to excellent yields and high regioselectivity .


Physical And Chemical Properties Analysis

2-(1-methylhydrazino)pyridine is a liquid with a molecular weight of 123.15600 . It has a density of 1.142g/cm3 and a boiling point of 235.4ºC at 760mmHg . The melting point is not available .

Scientific Research Applications

Chemical Synthesis and Catalysis

2-(1-Methylhydrazinyl)pyridine has been explored as a bidentate directing group in cobalt-catalyzed C(sp2)-H alkenylation/annulation cascades, forming isoquinoline backbones with high regioselectivity and yield. This process benefits from the directing group's reductive removal under mild conditions, showcasing its utility in synthetic organic chemistry (Zhai et al., 2017).

Supramolecular Chemistry

Studies on pyrazinecarboxylic acids reveal the recurrence of carboxylic acid-pyridine supramolecular synthon V, which is pivotal for crystal engineering strategies. This synthon facilitates self-assembly in crystal structures via specific hydrogen bonding patterns, offering insights into the molecular architecture and potential applications in material science (Vishweshwar et al., 2002).

Pharmacological Research

The compound 3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]-pyridine demonstrates potent and selective antagonism of the metabotropic glutamate subtype 5 receptor, showing promise for anxiolytic applications. This indicates its potential in developing therapeutic agents for anxiety disorders (Cosford et al., 2003).

Coordination Chemistry

Derivatives of 2,6-di(pyrazol-1-yl)pyridine and related ligands have been synthesized and reviewed for their complex chemistry. These compounds have shown utility in creating luminescent lanthanide compounds for biological sensing and iron complexes with unique thermal and photochemical properties (Halcrow, 2005).

Environmental Chemistry

The degradation mechanism of pyridine in drinking water via dielectric barrier discharge (DBD) was investigated, showcasing the effectiveness of DBD systems in treating nitrogen heterocyclic compounds. This research provides a theoretical and experimental basis for using DBD ionization discharge in water treatment applications (Li et al., 2017).

Safety And Hazards

2-(1-methylhydrazino)pyridine is considered hazardous. It is highly flammable and harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . Safety measures include avoiding dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation are recommended .

Future Directions

Recent research has explored new applications of 2-(1-methylhydrazinyl)pyridine as a bidentate directing group in cobalt-catalyzed C(sp2)–H bond alkenylation/annulation . This research opens up potential future directions for the use of this compound in the synthesis of complex molecular structures .

properties

IUPAC Name

1-methyl-1-pyridin-2-ylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c1-9(7)6-4-2-3-5-8-6/h2-5H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLNFKVFUZHBVHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4063371
Record name Pyridine, 2-(1-methylhydrazino)-
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Molecular Weight

123.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyridine, 2-(1-methylhydrazino)-

CAS RN

4231-74-7
Record name 2-(1-Methylhydrazinyl)pyridine
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Record name Pyridine, 2-(1-methylhydrazinyl)-
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Record name Pyridine, 2-(1-methylhydrazinyl)-
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Record name Pyridine, 2-(1-methylhydrazino)-
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Record name 2-(1-methylhydrazino)pyridine
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Synthesis routes and methods I

Procedure details

2-Bromopyridine (5 mL, 52.4 mmol) and methylhydrazine (20 mL, 360 mmol) were mixed together in a flask fitted with a water-condenser. After a few minutes a vigorous exothermic reaction occurred with refluxing of the methylhydrazine. When the reaction had subsided, the mixture was left for 16 hours, and the excess methylhydrazine was removed under reduced pressure. The cooled residue was stirred with aqueous sodium hydroxide solution (30 ml of 20%), and the resulting solution was extracted with ether (3×100 ml). The combined extracts were dried (K2CO3) and purified by silica gel chromatography 0-3% EtOH/CH2Cl2 to give 4.8 g of N-Methyl-N-pyridin-2-yl-hydrazine.
Quantity
5 mL
Type
reactant
Reaction Step One
Name
methylhydrazine
Quantity
20 mL
Type
reactant
Reaction Step One
Name
methylhydrazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

is obtained by boiling an admixture of 2-chloropyridine and methylhydrazine in 2-methoxyethanol under reflux.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
methylhydrazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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